Cas no 99794-56-6 (Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro-)

Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro-, is a fluorinated aromatic compound featuring a bromo and ethenyl substituent on a tetrafluorobenzene backbone. Its highly electron-deficient aromatic ring, due to the presence of four fluorine atoms, enhances reactivity in nucleophilic substitution and cross-coupling reactions. The bromo group serves as a versatile handle for further functionalization via metal-catalyzed transformations, while the ethenyl moiety allows for polymerization or additional derivatization. This compound is particularly valuable in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, where its stability and selective reactivity under harsh conditions are advantageous. Its structural features make it a useful intermediate in organofluorine chemistry.
Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- structure
99794-56-6 structure
Product Name:Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro-
CAS No:99794-56-6
MF:C8H3BrF4
MW:255.007035493851
CID:4386358
PubChem ID:18463317
Update Time:2025-05-28

Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro-
    • 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
    • SY293073
    • SCHEMBL6545392
    • 99794-56-6
    • CS-0457845
    • Inchi: 1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2
    • InChI Key: ZPIVLPOWNWQXSA-UHFFFAOYSA-N
    • SMILES: C1(Br)=C(F)C(F)=C(C=C)C(F)=C1F

Computed Properties

  • Exact Mass: 253.93543Da
  • Monoisotopic Mass: 253.93543Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro-

Recent Advances in the Application of Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- (CAS: 99794-56-6) in Chemical and Biomedical Research

The compound Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- (CAS: 99794-56-6) has recently garnered significant attention in the fields of chemical synthesis and biomedical research due to its unique structural properties and versatile reactivity. This fluorinated aromatic compound serves as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Recent studies have highlighted its potential in the development of novel drug candidates, particularly in the areas of oncology and infectious diseases.

One of the most notable applications of Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- is its role as a precursor in the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The research team utilized computational modeling and in vitro assays to identify promising lead compounds for further development.

In the field of materials science, researchers have explored the use of CAS: 99794-56-6 in the creation of high-performance polymers with exceptional thermal and chemical resistance. A recent breakthrough reported in Advanced Materials showed that incorporating this fluorinated benzene derivative into polymer backbones resulted in materials with improved dielectric properties, making them suitable for next-generation electronic devices. The study also highlighted the compound's potential in the development of flame-retardant materials.

From a synthetic chemistry perspective, several novel methodologies have been developed to functionalize Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- more efficiently. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling reaction that enables the introduction of various nucleophiles at the bromo position while preserving the sensitive ethenyl and tetrafluoro substituents. This advancement significantly expands the synthetic utility of this compound in pharmaceutical manufacturing.

Ongoing research is investigating the biological activities of CAS: 99794-56-6 derivatives, with preliminary results suggesting potential applications in targeted cancer therapies. A recent preclinical study demonstrated that certain fluorinated analogs exhibit selective cytotoxicity against cancer cells while showing minimal effects on healthy tissues. These findings, though still in early stages, point to exciting possibilities for the development of more effective and safer anticancer agents.

In conclusion, Benzene, 1-bromo-4-ethenyl-2,3,5,6-tetrafluoro- (CAS: 99794-56-6) continues to be a molecule of significant interest across multiple scientific disciplines. Its unique combination of chemical properties and biological potential makes it a valuable tool for researchers working at the interface of chemistry and biomedicine. Future studies are expected to further explore its applications in drug discovery, materials science, and beyond, potentially leading to groundbreaking innovations in these fields.

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